molecular formula C24H30N2O5S B3336359 methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate CAS No. 24215-87-0

methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate

Cat. No.: B3336359
CAS No.: 24215-87-0
M. Wt: 458.6 g/mol
InChI Key: SBLPZHPLTZEJGD-UHFFFAOYSA-N
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Description

Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate is a complex organic compound with a molecular formula of C28H30N2O6S This compound is characterized by its intricate structure, which includes a benzylsulfanyl group, a phenylmethoxycarbonylamino group, and a methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Benzylsulfanyl Intermediate: : The synthesis begins with the preparation of the benzylsulfanyl intermediate. This is achieved by reacting benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea. The benzylthiourea is then hydrolyzed to yield benzylsulfanyl.

  • Coupling with Amino Acid Derivative: : The benzylsulfanyl intermediate is then coupled with an amino acid derivative, such as N-phenylmethoxycarbonyl-L-alanine, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate can undergo various chemical reactions, including:

  • Oxidation: : The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding thiol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted amides or thiols

Scientific Research Applications

Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

  • Biology: : The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.

  • Medicine: : Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: : The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The phenylmethoxycarbonylamino group may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoate
  • Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate

Uniqueness

Methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate is unique due to its specific combination of functional groups. The presence of the benzylsulfanyl group, phenylmethoxycarbonylamino group, and methylbutanoate moiety provides a distinct set of chemical properties and reactivity. This uniqueness allows for its use in specialized applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-17(2)21(23(28)30-3)26-22(27)20(16-32-15-19-12-8-5-9-13-19)25-24(29)31-14-18-10-6-4-7-11-18/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLPZHPLTZEJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305102
Record name Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24215-87-0
Record name NSC169125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-VALINE METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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